Lurasidone-d8 is a deuterated form of lurasidone, a novel atypical antipsychotic medication primarily used for the treatment of schizophrenia. The compound is marketed under the trade name Latuda and is recognized for its efficacy in managing symptoms associated with psychotic disorders. Lurasidone-d8 is distinguished by the incorporation of deuterium atoms, which are heavier isotopes of hydrogen, enhancing its stability and allowing for more precise pharmacokinetic studies.
Lurasidone-d8 is synthesized from lurasidone hydrochloride, which has been approved by the U.S. Food and Drug Administration since 2010. The compound falls under the classification of atypical antipsychotics, functioning as a multi-receptor antagonist that targets various neurotransmitter systems in the brain, including dopamine and serotonin receptors.
The synthesis of lurasidone-d8 typically involves several key steps:
Lurasidone-d8 has a molecular formula of and a molecular weight of approximately 537.19 g/mol . The structure includes:
The incorporation of deuterium alters the vibrational frequencies of the hydrogen atoms in the structure, which can be beneficial for tracking metabolic pathways in pharmacological studies.
Lurasidone-d8 can undergo various chemical transformations, including:
Lurasidone-d8 acts primarily as an antagonist at several receptor sites:
The pharmacological profile indicates that lurasidone-d8 maintains similar efficacy to its parent compound while providing enhanced tracking capabilities due to deuteration.
Key physical properties of lurasidone-d8 include:
Chemical properties include its stability under various pH conditions and susceptibility to oxidation reactions.
Lurasidone-d8 serves multiple scientific applications:
Lurasidone-d8 incorporates eight deuterium atoms (⁸D) at specific positions on the piperazine ring, creating the isotopologue designated chemically as (3aR,4S,7R,7aS)-2-{((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)-2,2,3,3,5,5,6,6-d₈-piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-4,7-methanoisoindole-1,3(2H)-dione [2] [10]. The primary synthetic route involves catalytic deuteration or hydrogen-deuterium exchange of the precursor molecule. Key methodologies include:
Critical reaction parameters ensuring optimal deuterium retention include:
Table 1: Key Molecular Specifications of Lurasidone-d8
Property | Specification |
---|---|
Molecular Formula | C₂₈H₂₈D₈N₄O₂S |
CAS Number | 1132654-54-6 (free base) |
Molecular Weight | 500.73 g/mol |
Deuterium Positions | Piperazine ring (C-2,2',3,3',5,5',6,6') |
Labeled Purity | ≥99% chemical; ≥98% isotopic [2] |
Deuterium labeling offers distinct advantages and limitations compared to other stable isotopes (¹³C, ¹⁵N) in pharmaceutical applications:
Nitrogen-15: Limited to specific building blocks (e.g., ¹⁵N-piperazine); challenging for complex molecules (cost: $$$$$) [10].
Analytical Performance:
Risk of deuterium loss in biological matrices (metabolic lability) is mitigated by labeling at non-labile sites (e.g., aliphatic carbons in piperazine ring) [7].
Physicochemical Stability:
Table 3: Comparison of Stable Isotope Labeling Strategies for Lurasidone
Parameter | Deuterium (d8) | Carbon-13 (¹³C₈) | Nitrogen-15 (¹⁵N₄) |
---|---|---|---|
Isotopic Incorporation | Piperazine ring H/D exchange | Requires ¹³C-synthetic precursors | Piperazine ¹⁵N substitution |
Mass Shift (Da) | +8.0 | +8.06 | +4.0 |
Relative Cost | $$$ | $$$$$$ | $$$$$ |
Metabolic Stability | High (non-labile sites) | High | High |
MS Detectability | Excellent (low-res MS) | Requires HRMS | Good (low-res MS) |
The strategic selection of deuterium labeling for lurasidone-d8 balances synthetic feasibility, analytical utility, and cost-effectiveness, establishing it as the optimal choice for internal standards in quantitative mass spectrometry [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9